Nicodicosapent

説明

特性

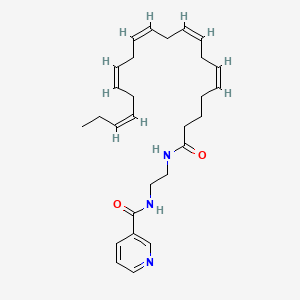

IUPAC Name |

N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(32)30-23-24-31-28(33)26-20-19-22-29-25-26/h3-4,6-7,9-10,12-13,15-16,19-20,22,25H,2,5,8,11,14,17-18,21,23-24H2,1H3,(H,30,32)(H,31,33)/b4-3-,7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQALOWPCKMFDQ-JLNKQSITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCNC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCNC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269181-69-2 |

Source

|

| Record name | Nicodicosapent [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269181692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICODICOSAPENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72995E50VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Methodology of Nicodicosapent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and methodology for Nicodicosapent, a novel fatty acid-niacin conjugate. The document details the experimental protocols for its chemical synthesis and elucidates its mechanism of action as an inhibitor of the sterol regulatory element-binding protein (SREBP) signaling pathway. All quantitative data is presented in a clear tabular format, and key pathways are visualized using diagrams.

Core Synthesis Pathway of this compound

This compound, chemically known as N-{2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenamido]ethyl}pyridine-3-carboxamide, is synthesized through a convergent chemical pathway. The synthesis involves the coupling of three key building blocks: nicotinic acid, ethylenediamine, and the omega-3 fatty acid, eicosapentaenoic acid (EPA). The general synthetic scheme is a two-step process involving amide bond formations.

Initially, nicotinic acid is coupled to a mono-protected ethylenediamine. Following the removal of the protecting group, the resulting intermediate is then coupled with eicosapentaenoic acid to yield the final product, this compound.[1][2]

Quantitative Data Summary for this compound Synthesis

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Materials | Reagents | Solvent | Yield (%) |

| 1 | Amide coupling of Nicotinic Acid and mono-Boc-ethylenediamine | Nicotinic acid, tert-butyl (2-aminoethyl)carbamate | EDC, HOBt, Et3N | Dichloromethane | ~85% |

| 2 | Deprotection and Amide coupling with Eicosapentaenoic Acid (EPA) | N-(2-aminoethyl)nicotinamide HCl salt, Eicosapentaenoic acid | HCl in dioxane (for deprotection), EDC, HOBt, Et3N | Dichloromethane | ~90% |

Yields are approximate and based on typical amide coupling reactions as described in the literature.

Detailed Experimental Protocols

The synthesis of this compound is achieved through the following detailed experimental procedures.

Step 1: Synthesis of tert-butyl (2-(nicotinamido)ethyl)carbamate

-

Reaction Setup: To a solution of nicotinic acid (1 equivalent) in dichloromethane, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Addition of Amine: Add tert-butyl (2-aminoethyl)carbamate (1 equivalent) to the reaction mixture, followed by the dropwise addition of triethylamine (Et3N) (2.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl (2-(nicotinamido)ethyl)carbamate.

Step 2: Synthesis of this compound (N-{2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenamido]ethyl}pyridine-3-carboxamide)

-

Deprotection: Dissolve the product from Step 1, tert-butyl (2-(nicotinamido)ethyl)carbamate, in a solution of 4M hydrochloric acid in 1,4-dioxane.

-

Reaction Conditions: Stir the solution at room temperature for 2-4 hours until the deprotection is complete, as monitored by thin-layer chromatography.

-

Isolation of Intermediate: Remove the solvent under reduced pressure to obtain the hydrochloride salt of N-(2-aminoethyl)nicotinamide. This intermediate is typically used in the next step without further purification.

-

Amide Coupling: To a solution of eicosapentaenoic acid (EPA) (1 equivalent) in dichloromethane, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

-

Addition of Amine: Add the N-(2-aminoethyl)nicotinamide hydrochloride salt (1 equivalent) to the mixture, followed by the dropwise addition of triethylamine (Et3N) (3 equivalents) to neutralize the hydrochloride salt and catalyze the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Visualized Synthesis and Signaling Pathway

This compound Synthesis Workflow

Caption: A flowchart illustrating the two-step synthesis of this compound.

SREBP Signaling Pathway and Inhibition by this compound

This compound functions as an inhibitor of the sterol regulatory element-binding protein (SREBP) pathway.[3][4][5] This pathway is a critical regulator of cellular lipid homeostasis. Inactive SREBP precursors reside in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus. There, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. This releases the mature, transcriptionally active N-terminal domain of SREBP, which then translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating the expression of proteins involved in cholesterol and fatty acid synthesis, such as HMG-CoA reductase and fatty acid synthase.

This compound inhibits this pathway, leading to a downstream reduction in the synthesis of cholesterol and fatty acids.

Caption: The SREBP signaling pathway and its inhibition by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Synthesis and Characterization of Fatty Acid Conjugates of Niacin and Salicylic Acid - figshare - Figshare [figshare.com]

- 4. Synthesis and Characterization of Fatty Acid Conjugates of Niacin and Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Origin of a Hypothetical Compound: Nicodicosapent

Disclaimer: The compound "Nicodicosapent" is not found in the public scientific literature or drug databases. This technical guide is a hypothetical exploration based on a plausible interpretation of the name, combining elements of nicotinic acid derivatives and nitric oxide-donating compounds. The data, protocols, and pathways presented are representative of this class of molecules and are intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Hypothetical Nitric Oxide-Donating Nicotinic Acid Derivative

The name "this compound" suggests a potential amalgamation of "nicotinic acid" and a "penta-" or "pentan-" related moiety, possibly linked to a nitric oxide-donating function, a field where companies like NicOx have been active. Nicotinic acid and its derivatives are well-established drugs used for treating dyslipidemia.[1][2][3] However, their use can be limited by side effects such as cutaneous flushing.[1] A promising strategy in drug development involves creating hybrid molecules that combine the therapeutic effects of a known drug with a nitric oxide (NO)-donating moiety to enhance efficacy or mitigate side effects.[4][5][6] NO is a critical signaling molecule with vasodilatory and anti-inflammatory properties.[4][6] This guide, therefore, explores the hypothetical discovery and development of "this compound," a novel nitric oxide-donating nicotinic acid derivative.

Hypothetical Discovery and Origin of this compound

The conceptualization of this compound would likely have originated from a targeted drug design program aimed at improving the therapeutic profile of nicotinic acid. The primary objectives for such a program would be to:

-

Retain the lipid-modifying efficacy of the nicotinic acid pharmacophore.

-

Incorporate a nitric oxide-donating moiety to potentially reduce the flushing side effect through localized vasodilation.

-

Explore potential synergistic effects on cardiovascular health due to the combined actions of nicotinic acid and nitric oxide.

The development would likely have followed a structured workflow, beginning with the synthesis of a library of candidate molecules, followed by a series of in vitro and in vivo screening assays to identify the lead compound with the optimal balance of efficacy and safety.

Experimental Workflow for Discovery and Preclinical Evaluation

Quantitative Data (Representative)

The following tables summarize hypothetical, yet plausible, quantitative data for this compound, benchmarked against parent compounds. This data is representative of what would be collected during preclinical and early clinical development.

Table 1: In Vitro Pharmacological Profile

| Parameter | Nicotinic Acid | This compound | Nitric Oxide Donor (Control) |

| Nicotinic Acid Receptor (GPR109A) Binding Affinity (Ki, nM) | 50 | 65 | >10,000 |

| Nitric Oxide Release (AUC, arbitrary units) | 0 | 1500 | 1800 |

| COX-2 Inhibition (IC50, µM) | >100 | 85 | >100 |

Table 2: In Vivo Efficacy in Animal Models (8-week study)

| Parameter | Vehicle Control | Nicotinic Acid (30 mg/kg) | This compound (40 mg/kg) |

| Change in Total Cholesterol (%) | +2 | -15 | -18 |

| Change in Triglycerides (%) | +5 | -25 | -30 |

| Change in HDL-C (%) | -1 | +20 | +22 |

| Change in Mean Arterial Pressure (mmHg) | 0 | -2 | -10 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in the development of a compound like this compound.

Protocol for Nitric Oxide Release Assay

Objective: To quantify the in vitro release of nitric oxide from this compound in a physiological buffer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent System (for nitrite determination)

-

96-well microplates

-

Spectrophotometer

Method:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in PBS to achieve final concentrations ranging from 1 µM to 100 µM.

-

Incubate the solutions at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

-

At each time point, take an aliquot of the sample and add it to a 96-well plate.

-

Add the components of the Griess Reagent System to each well according to the manufacturer's instructions. This will convert nitrite (a stable breakdown product of NO) into a colored azo compound.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate the concentration of nitrite using a standard curve generated with known concentrations of sodium nitrite.

Protocol for In Vivo Dyslipidemia Model

Objective: To evaluate the efficacy of this compound in reducing plasma lipids in a diet-induced hyperlipidemic rodent model.

Materials:

-

ApoE knockout mice (or other suitable model)

-

High-fat diet

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies

-

Lipid assay kits (for cholesterol, triglycerides, HDL-C)

Method:

-

Induce hyperlipidemia in the mice by feeding them a high-fat diet for 8-12 weeks.

-

Establish baseline lipid profiles by collecting blood samples via tail vein or retro-orbital sinus.

-

Randomize the animals into treatment groups (vehicle, nicotinic acid, this compound at various doses).

-

Administer the compounds orally once daily for the duration of the study (e.g., 8 weeks).

-

Monitor animal health and body weight regularly.

-

At the end of the study, collect terminal blood samples.

-

Analyze plasma samples for total cholesterol, triglycerides, and HDL-C using commercially available assay kits.

-

Perform statistical analysis to compare the lipid profiles between the treatment groups.

Signaling Pathways

Understanding the mechanism of action of this compound requires elucidating its effects on relevant signaling pathways.

Nitric Oxide Signaling Pathway

The nitric oxide-donating moiety of this compound would release NO, which primarily acts through the canonical cGMP pathway.

References

- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitric oxide donor drugs: current status and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ahajournals.org [ahajournals.org]

Nicodicosapent: A Technical Guide for Researchers

For Immediate Release

This document provides a comprehensive technical overview of Nicodicosapent, a novel fatty acid niacin conjugate with significant potential in the regulation of cholesterol metabolism. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, mechanism of action, and relevant experimental data.

Core Compound Identification

| Identifier | Value |

| IUPAC Name | N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide[1] |

| CAS Number | 1269181-69-2[2][3][4] |

| Molecular Formula | C28H39N3O2[1][2] |

Mechanism of Action

This compound is an inhibitor of the sterol regulatory element-binding protein (SREBP), a master regulator of cholesterol and fatty acid synthesis.[5] By targeting the SREBP pathway, this compound influences the expression of key proteins involved in lipid homeostasis.

Quantitative Data on In Vitro Activity

| Target | Effect | IC50 Value | Cell Line |

| Secreted PCSK9 | Synergistic Inhibition | 17 µM | HepG2 |

| ApoB Secretion | Dose-dependent Inhibition | 27 µM | HepG2 |

Data sourced from in vitro studies on HepG2 cells.[5]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This section details the methodology for a single-dose oral pharmacokinetic study of this compound in male Sprague-Dawley rats.

Animal Model:

-

Species: Male Sprague-Dawley rats

-

Group Size: n=4 per treatment group

Dosing:

-

Test Article: this compound (100 mg/kg)

-

Control: Niacin (30 mg/kg)

-

Formulation: Aqueous emulsion containing Tween, Peceol, PEG400, and tocopherol. This compound was prepared at a concentration of 66 mg/g of the oil mixture and then diluted with water to a 10 mg/mL emulsion for oral gavage.

-

Administration: Single oral dose.

Sample Collection:

-

Matrix: Plasma

-

Time Points: 5, 15, and 30 minutes, and 1, 2, 4, 6, and 8 hours post-dose.

-

Storage: Plasma samples were kept frozen at -80°C until analysis.

Bioanalytical Method:

-

Instrumentation: Agilent liquid chromatograph (1200 series) with a binary pump, autosampler, and degasser, coupled to an Agilent 6410 triple quadrupole mass spectrometer with an ESI interface.

-

Column: Phenomenex Gemini C6 Phenyl 110A (50 mm × 4.6 mm, 1.8 µm).

-

Sample Preparation: 10 µL of standard or sample in 50 µL of blank plasma was mixed with 300 µL of acetonitrile containing an internal standard. The plate was vortexed and centrifuged. 100 µL of the supernatant was used for LC/MS/MS analysis.

-

Data Analysis: Agilent Masshunter software was used for data acquisition and quantitation. Standard curves for this compound, nicotinic acid, and nicotinuric acid were generated for quantitative analysis.[5]

Signaling Pathway

The following diagram illustrates the signaling pathway of SREBP and the inhibitory action of this compound.

References

- 1. PubChemLite - this compound (C28H39N3O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]

- 3. targetmol.cn [targetmol.cn]

- 4. 1269181-69-2(this compound) | Kuujia.com [pt.kuujia.com]

- 5. CAS RN 1269181-69-2 | Fisher Scientific [fishersci.de]

Unveiling Nicodicosapent: A Theoretical Molecular Modeling Guide to a Novel Niacin-Omega-3 Conjugate

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The compound "Nicodicosapent" does not appear in publicly available scientific literature. Extensive research suggests that this is likely a misnomer for a class of molecules known as fatty acid-niacin conjugates. This guide will focus on a prominent example from this class, CAT-2003 , a conjugate of nicotinic acid and eicosapentaenoic acid (EPA). This document synthesizes the available preclinical and clinical data on CAT-2003, presenting a comprehensive overview of its theoretical molecular modeling, mechanism of action, and therapeutic potential.

Introduction: A Novel Approach to Lipid Management

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease. While existing therapies like statins are effective, a significant residual risk often remains. CAT-2003 represents a novel therapeutic strategy by covalently linking two molecules with known lipid-modifying properties: nicotinic acid (niacin) and the omega-3 fatty acid eicosapentaenoic acid (EPA). The core concept behind this conjugate is to ensure targeted intracellular delivery of both active moieties, potentially enhancing their synergistic effects and minimizing side effects associated with systemic exposure to niacin, such as flushing.

Core Mechanism of Action: Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs)

The primary mechanism of action of CAT-2003 is the inhibition of the maturation and activity of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids.

Intracellular Cleavage and Activation

CAT-2003 is designed to be cleaved intracellularly by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is located in the endoplasmic reticulum. This targeted release of niacin and EPA within the cell is a critical aspect of its design, concentrating the active molecules at their site of action.

Downregulation of SREBP Maturation

Once released, the active components of CAT-2003 interfere with the proteolytic cleavage of SREBP-1 and SREBP-2. This inhibition of SREBP maturation prevents their translocation to the nucleus and subsequent activation of target gene transcription.

Impact on Key Lipid-Regulating Genes

By inhibiting SREBP activity, CAT-2003 leads to the downregulation of several key genes involved in lipid metabolism, including:

-

HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in cholesterol biosynthesis.

-

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): A protein that promotes the degradation of the LDL receptor (LDLR). By reducing PCSK9, CAT-2003 increases the number of LDL receptors on the cell surface, enhancing the clearance of LDL-cholesterol from the circulation.

The signaling pathway is visualized in the following diagram:

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and in vitro studies of CAT-2003.

In Vitro Efficacy in HepG2 Cells

| Parameter | Metric | Value | Reference |

| Mature SREBP-2 Protein | Reduction at 25 µM | 50% | [1] |

| PCSK9 mRNA | IC50 | 16.2 ± 1.1 µM | [1] |

| PCSK9 Protein Secretion | IC50 | 17.8 ± 1.1 µM | [1] |

Preclinical Efficacy in ApoE*3 Leiden Mice (16-week study)

| Parameter | Treatment | Result vs. Control | p-value | Reference |

| Plasma PCSK9 | CAT-2003 | ↓ 61% | 0.001 | [1] |

| Total Cholesterol | CAT-2003 | ↓ 41% | <0.0001 | [1] |

| Triglycerides | CAT-2003 | ↓ 33% | 0.0034 | [1] |

| Aortic Atherosclerotic Lesions | CAT-2003 | Significantly lowered | <0.01 | [1] |

| Hepatic LDLR Protein | CAT-2003 | ↑ 104% | 0.001 | [1] |

Preclinical Efficacy in ApoE*3 Leiden Mice (4-week combination study)

| Parameter | Treatment | Result vs. Control | p-value | Reference |

| Plasma PCSK9 | CAT-2003 | ↓ 65% | 0.001 | [1] |

| Plasma PCSK9 | CAT-2003 + Atorvastatin | ↓ 58% | 0.001 | [1] |

| Non-HDL-C | CAT-2003 + Atorvastatin | ↓ 58% | 0.001 | [1] |

Clinical Efficacy in Patients with Chylomicronemia (Phase 2 Pilot Study)

| Parameter | Treatment | Result | Reference |

| Prandial Triglycerides | CAT-2003 | ↓ 30% | |

| Postprandial Triglycerides | CAT-2003 | ↓ 90% |

Experimental Protocols

General Synthesis of Niacin-Fatty Acid Conjugates

While the specific, proprietary synthesis protocol for CAT-2003 is not publicly available, a general method for creating such conjugates has been described.

Logical Workflow for Synthesis:

Methodology:

-

Amide Coupling: Nicotinic acid is reacted with a protected bifunctional amine linker (e.g., tert-butyl (2-aminoethyl)carbamate). This reaction is typically facilitated by standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT) in the presence of a base like triethylamine (Et3N).

-

Deprotection: The protecting group on the amine linker is removed. For a tert-butoxycarbonyl (Boc) group, this is commonly achieved by treatment with a strong acid, such as hydrochloric acid in dioxane.

-

Final Amide Coupling: The resulting niacin-linker intermediate is then coupled to the desired fatty acid (e.g., EPA) using similar amide coupling conditions as in the first step to yield the final conjugate.

In Vitro SREBP Maturation Assay

Objective: To determine the effect of CAT-2003 on the processing of SREBP precursor proteins to their mature, nuclear forms.

Cell Line: Human hepatoma cells (e.g., HepG2 or HuH-7).

Protocol:

-

Cell Culture: Cells are cultured in a standard growth medium. For the experiment, cells are switched to a medium containing delipidated serum overnight to upregulate the SREBP pathway.

-

Treatment: Cells are treated with various concentrations of CAT-2003, a vehicle control, and positive controls (e.g., 25-hydroxycholesterol) for specified time points (e.g., 2, 4, 6 hours).

-

Protein Extraction: After treatment, cells are harvested, and protein lysates are prepared.

-

Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for SREBP-1 and SREBP-2, which can distinguish between the precursor and mature forms of the proteins. A loading control (e.g., calnexin or actin) is also used to ensure equal protein loading.

-

Analysis: The intensity of the bands corresponding to the precursor and mature forms of SREBP is quantified by densitometry.

Experimental Workflow:

In Vivo Atherosclerosis Study in ApoE*3 Leiden Mice

Objective: To evaluate the effect of CAT-2003 on the development of atherosclerosis in a relevant animal model.

Animal Model: Apolipoprotein E3-Leiden (ApoE3 Leiden) transgenic mice, which are susceptible to diet-induced hyperlipidemia and atherosclerosis.

Protocol:

-

Diet and Acclimation: Mice are fed a Western-type diet containing cholesterol to induce the disease phenotype.

-

Treatment Groups: Mice are randomized into treatment groups, including a control group (vehicle), a CAT-2003 treated group, and potentially combination therapy groups (e.g., CAT-2003 + atorvastatin).

-

Drug Administration: The drug is administered orally for a specified period (e.g., 16 weeks).

-

Monitoring: Body weight and food intake are monitored throughout the study. Blood samples are collected periodically to measure plasma lipids (total cholesterol, triglycerides) and PCSK9 levels.

-

Endpoint Analysis: At the end of the study, mice are euthanized.

-

Atherosclerotic Lesion Analysis: The aortic root is dissected, sectioned, and stained (e.g., with Oil Red O) to visualize and quantify the size, number, and severity of atherosclerotic plaques.

-

Hepatic Analysis: Livers are collected to assess steatosis, inflammation, and gene and protein expression of relevant markers (e.g., LDLR).

-

Conclusion and Future Directions

The theoretical molecular modeling of CAT-2003, a niacin-EPA conjugate, reveals a sophisticated mechanism of action centered on the intracellular inhibition of SREBP maturation. Preclinical data strongly support its potential to favorably modulate plasma lipids and reduce atherosclerosis. The initial clinical data in a specific patient population with chylomicronemia are also promising.

Future research should focus on:

-

Detailed Clinical Trial Results: Publication of the full, quantitative results from the Phase 2 trial and any subsequent clinical studies is crucial to fully assess the efficacy and safety profile of CAT-2003 in various patient populations.

-

Molecular Modeling Studies: Computational studies, such as molecular docking of the active metabolites with FAAH and key proteins in the SREBP pathway, could provide deeper insights into the specific molecular interactions driving the observed effects.

-

Pharmacokinetic and Pharmacodynamic Modeling: Detailed modeling of the absorption, distribution, metabolism, and excretion of CAT-2003 and its metabolites will be essential for optimizing dosing regimens.

References

Methodological & Application

Nicodicosapent for cell culture treatment

It appears there may be a misspelling in the compound name "Nicodicosapent," as no specific information is available for a compound with that exact name in the provided search results. However, the search results contain extensive information on two compounds with similar-sounding names that are frequently used in cell culture for research and drug development: Nicotine and Niclosamide . This document will provide detailed application notes and protocols for both compounds, assuming the query intended to be about one of these.

Section 1: Nicotine

Nicotine is a well-known agonist of nicotinic acetylcholine receptors (nAChRs) and has been studied for its effects on various cell types, including cancer cells and neurons.

Application Notes

Nicotine's effects in cell culture are highly dependent on the cell type and the expression of nAChRs. In cancer research, nicotine has been shown to promote tumor growth, proliferation, and angiogenesis while inhibiting apoptosis.[1][2][3] It can also interfere with the efficacy of chemotherapy and radiotherapy.[2][3] In neuroscience, it has been investigated for potential neuroprotective effects.[4]

Mechanism of Action: Nicotine binds to and activates nAChRs, which are ligand-gated ion channels. This activation leads to an influx of ions, including Ca2+, which in turn triggers various downstream signaling pathways.[1][2] Key pathways affected include:

-

MAPK/ERK Pathway: Activation of this pathway is often linked to cell proliferation and survival.[4]

-

NF-κB Pathway: This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation. Nicotine has been shown to prevent the activation of NF-κB in some contexts.[4]

-

c-Myc: A proto-oncogene that plays a role in cell cycle progression and proliferation.[4]

-

PI3K/Akt Pathway: This is a major survival pathway in many cell types.

Cellular Effects:

-

Proliferation: Nicotine can increase the proliferation of various cancer cell lines.[1][2]

-

Apoptosis: It has been shown to inhibit apoptosis, contributing to cancer cell survival.[1][2]

-

Angiogenesis: Nicotine can promote the formation of new blood vessels, which is essential for tumor growth.[3]

-

Calcium Signaling: Activation of nAChRs by nicotine leads to an increase in intracellular calcium levels.[1]

Quantitative Data Summary

| Cell Line | Concentration Range | Treatment Duration | Observed Effects | Reference |

| A549 (Lung Cancer) | 1 µM - 10 µM | 24 - 72 hours | Increased cell viability and proliferation, elevated intracellular calcium. | [1] |

| H460 (Lung Cancer) | 1 µM | 24 hours | Increased survival after radiation. | [3] |

| Various Lung Tumor Cells | 10 nM - 500 µM | 48 - 72 hours | Increased cell viability, proliferation, growth, invasion, and/or migration. | [2] |

Experimental Protocols

1. Preparation of Nicotine Stock Solution:

-

Solvent: Sterile distilled water or phosphate-buffered saline (PBS).

-

Stock Concentration: 10 mM.

-

Procedure:

-

Weigh out the appropriate amount of nicotine (use proper safety precautions as nicotine is toxic).

-

Dissolve in the chosen solvent to make a 10 mM stock solution.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquot into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

2. Cell Treatment Protocol:

-

Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis). Allow cells to attach and resume logarithmic growth (typically 24 hours).

-

Treatment:

-

Thaw an aliquot of the 10 mM nicotine stock solution.

-

Prepare working concentrations by diluting the stock solution in complete cell culture medium. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of nicotine. Include a vehicle control (medium with the same amount of solvent used for the highest nicotine concentration).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

3. MTT Assay for Cell Viability:

-

Procedure:

-

After the treatment period, add MTT reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Read the absorbance at 570 nm using a microplate reader.

-

Signaling Pathway and Workflow Diagrams

Section 2: Niclosamide

Niclosamide is an FDA-approved anthelmintic drug that has been repurposed for its anti-cancer properties. It affects multiple signaling pathways involved in cancer cell proliferation, survival, and metabolism.

Application Notes

Niclosamide has demonstrated broad anti-cancer activity against various cancer types by modulating multiple oncogenic signaling pathways.[5] Its ability to interfere with several key cellular processes makes it a potent anti-tumor agent.[6]

Mechanism of Action: Niclosamide's anti-cancer effects are attributed to its ability to inhibit multiple signaling pathways, including:

-

Wnt/β-catenin Pathway: Inhibition of this pathway is a key mechanism of Niclosamide's action.

-

STAT3 Signaling Pathway: It can inhibit the activation of STAT3, a transcription factor involved in cell growth and survival.[6]

-

NF-κB Pathway: Niclosamide inhibits the NF-κB pathway by preventing the degradation of IκB.[6]

-

mTOR Pathway: It can disrupt the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[6]

-

Mitochondrial Uncoupling: Niclosamide can act as a mitochondrial uncoupler, disrupting cellular metabolism.[6]

Cellular Effects:

-

Inhibition of Proliferation: Niclosamide effectively inhibits the proliferation of a wide range of cancer cells.

-

Induction of Apoptosis: It can induce programmed cell death in cancer cells.[6]

-

Inhibition of Metastasis: By targeting pathways like Wnt and NF-κB, Niclosamide can inhibit cancer cell migration and invasion.

Quantitative Data Summary

| Cell Line | IC50 Concentration | Treatment Duration | Observed Effects | Reference |

| Non-small cell lung cancer | ~1.59 µM | Not Specified | Inhibition of HIF1α signaling. | [5] |

| Various Cancer Cell Lines | Varies (typically low µM) | 24 - 72 hours | Inhibition of proliferation, induction of apoptosis. | [5][6] |

Experimental Protocols

1. Preparation of Niclosamide Stock Solution:

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: 10 mM.

-

Procedure:

-

Weigh out the appropriate amount of Niclosamide.

-

Dissolve in DMSO to make a 10 mM stock solution. Gentle warming may be required to fully dissolve the compound.

-

Aliquot into sterile, light-protected microcentrifuge tubes and store at -20°C.

-

2. Cell Treatment Protocol:

-

Cell Seeding: Plate cells at a desired density and allow them to attach overnight.

-

Treatment:

-

Thaw an aliquot of the 10 mM Niclosamide stock solution.

-

Prepare working concentrations by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

-

Remove the old medium and add the medium containing the desired Niclosamide concentration. Include a vehicle control with the same final concentration of DMSO.

-

Incubate for the desired duration.

-

3. Western Blotting for Signaling Pathway Analysis:

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., p-STAT3, β-catenin, IκBα) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Signaling Pathway and Workflow Diagrams

References

- 1. mdpi.com [mdpi.com]

- 2. The Influence of Nicotine on Lung Tumor Growth, Cancer Chemotherapy, and Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine: Carcinogenicity and Effects on Response to Cancer Treatment – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissecting the signaling pathway of nicotine-mediated neuroprotection in a mouse Alzheimer disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 6. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology [mdpi.com]

Application Notes and Protocols for Nicodicosapent in In Vivo Studies

Disclaimer: No direct in vivo studies, established dosages, or specific experimental protocols for Nicodicosapent have been identified in publicly available scientific literature. This compound is a chemical conjugate of eicosapentaenoic acid (EPA) and a nicotinamide derivative, formally named N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide[1].

The following application notes and protocols are based on the known biological activities and in vivo studies of its primary component, eicosapentaenoic acid (EPA). Researchers should use this information as a starting point and must conduct comprehensive dose-finding, pharmacokinetic, and toxicology studies for this compound itself before commencing any efficacy studies.

Introduction

This compound combines the omega-3 fatty acid eicosapentaenoic acid (EPA) with a nicotinamide moiety. EPA is known to be a precursor to signaling molecules that play a role in inflammation and cardiovascular health, notably through the nitric oxide (NO) pathway[2][3]. Nicotinamide is a form of vitamin B3 and a precursor to NAD+, a critical coenzyme in cellular metabolism[4][5][6]. The conjugation of these two molecules may offer a novel pharmacological profile, potentially leveraging the synergistic or complementary effects of both components.

Potential Signaling Pathway

Based on the known effects of its constituent parts, this compound may influence the nitric oxide signaling pathway. EPA has been shown to stimulate the production of nitric oxide[2][3]. The proposed pathway is visualized below.

Caption: Proposed signaling pathway of this compound via EPA-mediated nitric oxide production.

Quantitative Data from In Vivo Studies of Eicosapentaenoic Acid (EPA)

The following table summarizes dosages and administration routes from in vivo studies conducted with EPA in various animal models. This data can serve as a reference for designing initial dose-ranging studies for this compound, keeping in mind that the molecular weight and pharmacokinetic profile of the conjugate will differ.

| Animal Model | Condition | EPA Dosage | Administration Route | Study Duration | Reference |

| Mouse (Syngeneic) | Neuroblastoma | 12.3-14.6 g/day (adult human equivalent) | Oral Gavage | 10-20 days post-injection | [7] |

| Rat | Healthy | Not specified | Not specified | 2 weeks | [8] |

| Mouse (3xTg-AD) | Alzheimer's Disease | 9.2 g/kg of diet (high EPA) | Dietary | 3 months | [9] |

Experimental Protocols (Derived from EPA Studies)

The following are generalized protocols based on in vivo studies of EPA. These should be adapted and optimized for this compound.

Animal Model and Husbandry

-

Species: Select an appropriate animal model based on the research question (e.g., mouse, rat).

-

Strain: Specify the strain of the animal (e.g., C57BL/6 mice, Sprague-Dawley rats).

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water, unless the experimental design requires dietary modifications.

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of any experimental procedures.

Preparation and Administration of Investigational Compound

-

Compound Preparation: Due to the lipophilic nature of the EPA component, this compound is likely to be poorly soluble in aqueous solutions. Consider formulating it in a suitable vehicle such as corn oil, olive oil, or a specialized lipid-based formulation.

-

Administration Route:

-

Dosage: Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship. The dosages of EPA listed in the table above can be used as a starting point for dose-range finding studies, adjusting for the molecular weight of this compound.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a general workflow for an in vivo study.

Caption: General experimental workflow for an in vivo efficacy study.

Monitoring and Endpoint Analysis

-

In-life Monitoring: Regularly monitor animals for any signs of toxicity, including changes in weight, food and water intake, and overall behavior.

-

Pharmacokinetic Analysis: At various time points after administration, collect blood samples to determine the plasma concentration of this compound and its potential metabolites.

-

Pharmacodynamic Analysis: Measure relevant biomarkers to assess the biological effect of this compound. For example, if investigating its effects on the cardiovascular system, this could include measuring blood pressure, heart rate, and levels of nitric oxide metabolites (nitrite/nitrate) in plasma or urine.

-

Tissue Collection: At the end of the study, euthanize the animals according to approved protocols and collect tissues for further analysis (e.g., histology, gene expression, protein analysis).

Safety and Toxicology Considerations

Before conducting efficacy studies, it is crucial to perform safety and toxicology assessments for this compound.

-

Acute Toxicity: Determine the single-dose toxicity to establish the LD50 (median lethal dose).

-

Repeat-Dose Toxicity: Conduct studies with repeated administration over a defined period (e.g., 14 or 28 days) to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL)[10][11][12].

-

Safety Pharmacology: Assess the effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems[11][12].

Conclusion

While there is a lack of direct in vivo data for this compound, the information available for its primary component, EPA, provides a valuable starting point for researchers. The provided application notes and protocols are intended to guide the initial stages of in vivo research with this novel compound. It is imperative that researchers conduct thorough dose-finding and safety studies to establish a safe and effective dose range for this compound before proceeding to more complex efficacy models.

References

- 1. droracle.ai [droracle.ai]

- 2. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinamide for all animal species | EFSA [efsa.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. Nicotinic acid and nicotinamide for all animal species | EFSA [efsa.europa.eu]

- 7. Ultra-High Dose Oral ω3 Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA), or Oxidation-Resistant Deuterated DHA Block Tumorigenesis in a MYCN-Driven Neuroblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo effects of cis-5,8,11,14,17-20:5 (n-3) and cis-4,7,10,13,16,19-22:6(n-3) on serum lipoproteins, platelet aggregation, and lipid metabolism in the aorta of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential impact of eicosapentaenoic acid and docosahexaenoic acid in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. biopharminternational.com [biopharminternational.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Mass Spectrometry Analysis of Nicodicosapent

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nicodicosapent and its Analysis

This compound, with the chemical name N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide, is a novel synthetic compound belonging to the class of fatty acid amides. Its structure incorporates the omega-3 fatty acid eicosapentaenoic acid (EPA) linked to an N-(2-aminoethyl)nicotinamide moiety. Fatty acid amides are a class of endogenous signaling lipids with a wide range of biological activities. Due to its chemical nature, this compound is likely to interact with key signaling pathways involved in inflammation, pain, and metabolic regulation.

Mass spectrometry is an indispensable analytical technique for the characterization and quantification of small molecules like this compound in complex biological matrices.[1][2] Its high sensitivity and selectivity allow for precise measurement, which is crucial in drug discovery, preclinical, and clinical development.[1] This document provides detailed application notes and protocols for the robust analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Potential Therapeutic Targets and Signaling Pathways

While direct studies on this compound's mechanism of action are not yet widely published, its structural similarity to other bioactive fatty acid amides suggests potential interactions with the following key signaling pathways:

-

Endocannabinoid System Modulation: this compound may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1][3] Inhibition of FAAH would lead to an increase in endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling, which is known to have analgesic, anti-inflammatory, and anxiolytic effects.[1]

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation: Fatty acid amides are known to modulate the activity of TRPV1, a non-selective cation channel involved in the detection and regulation of pain and body temperature.[4][5] this compound could potentially act as either an agonist or antagonist of this channel.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism, as well as inflammation.[2][6][7] Fatty acids and their derivatives are natural ligands for PPARs. This compound, containing an eicosapentaenoic acid backbone, may act as a PPAR agonist, influencing gene expression related to metabolic and inflammatory processes.[2][6]

Signaling Pathway Diagrams

Caption: Putative FAAH signaling pathway and the inhibitory action of this compound.

Caption: Potential modulation of the TRPV1 channel by this compound.

Caption: Hypothesized activation of the PPAR signaling pathway by this compound.

Mass Spectrometry Analysis of this compound

The following sections detail the experimental protocols for the quantitative analysis of this compound in biological matrices, such as plasma.

Experimental Workflow

Caption: General experimental workflow for this compound analysis.

Sample Preparation Protocols

The choice of sample preparation method is critical for removing interferences and ensuring accurate quantification. Below are three common protocols.

Protocol 1: Protein Precipitation (PPT)

This is a rapid method suitable for high-throughput analysis.

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

-

To 100 µL of plasma sample, add an internal standard.

-

Add 500 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).

-

Vortex for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under nitrogen.

-

Reconstitute in 100 µL of the initial mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is ideal for low-level quantification.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of plasma (pre-treated with 100 µL of 4% phosphoric acid) onto the cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Elute this compound with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness.

-

Reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

Quantitative Data and MRM Transitions

For quantitative analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample processing. The MRM transitions for this compound need to be optimized by direct infusion of a standard solution. Based on its structure, the protonated molecule [M+H]⁺ is expected.

Predicted and Optimized MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 450.3 | To be determined | To be optimized |

| (Example Product 1) | e.g., 123.1 (Nicotinamide moiety) | e.g., 25 | |

| (Example Product 2) | e.g., 301.2 (EPA amide moiety) | e.g., 15 | |

| Internal Standard | e.g., 455.3 ([¹³C₅]-Nicodicosapent) | To be determined | To be optimized |

Note: The exact m/z values and collision energies must be empirically determined on the specific mass spectrometer being used.

Data Presentation and Analysis

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of this compound in quality control (QC) and unknown samples is then calculated from this curve.

Table of Expected Analytical Performance

| Parameter | Target Value |

| Linear Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤15% (≤20% at LLOQ) |

| Matrix Effect | Monitored and compensated by IS |

| Recovery | > 80% |

Conclusion

The protocols outlined in this document provide a comprehensive framework for the reliable and sensitive quantification of this compound in biological samples using LC-MS/MS. The application notes offer insights into its potential biological activities, guiding further research into its therapeutic applications. Proper method development and validation are essential to ensure data quality for any drug development program.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

- 5. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for a Fluorescent Fatty Acid Probe

Disclaimer: No information was found for a fluorescent probe named "Nicodicosapent" in the public domain. The following application notes and protocols are provided for a representative and widely used fluorescent fatty acid analog, BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) , to serve as a detailed example for researchers, scientists, and drug development professionals.

Application Notes: BODIPY™ FL C12 as a Fluorescent Probe for Lipid Metabolism

Introduction

BODIPY™ FL C12 is a fluorescently labeled long-chain fatty acid analog. It consists of a dodecanoic acid (a 12-carbon saturated fatty acid) linked to a BODIPY™ FL fluorophore.[1][2] This probe is a valuable tool for investigating fatty acid uptake, trafficking, and storage within living and fixed cells.[3][4] Its fluorescence is bright, stable, and relatively insensitive to the polarity and pH of its environment, making it suitable for a wide range of biological imaging applications.[3][5][6]

Mechanism of Action

BODIPY™ FL C12 mimics natural long-chain fatty acids and is recognized by cellular fatty acid transport machinery.[1][7] Upon entering the cell, it can be metabolized and incorporated into neutral lipids like triglycerides and stored in lipid droplets, or into other lipid species such as phospholipids.[8][9] This metabolic processing allows it to serve as a tracer for lipid distribution and dynamics. Its accumulation in lipid droplets results in bright, punctate staining, enabling the visualization and quantification of these organelles.[3][]

Key Applications

-

Live-Cell Imaging of Lipid Droplets: Visualize the formation, localization, and dynamics of lipid droplets in real-time.[][]

-

Fatty Acid Uptake and Trafficking: Quantify the rate and mechanism of fatty acid uptake by cells and track their subsequent movement between organelles.[8][12][13]

-

Drug Discovery and Development: Screen for compounds that modulate lipid metabolism by observing their effects on fatty acid uptake and storage.

-

Metabolic Research: Study the role of lipid metabolism in various physiological and pathological states, such as obesity, diabetes, and cancer.[14][15]

Data Presentation: Properties of BODIPY™ FL C12

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₃BF₂N₂O₂ | [6] |

| Molecular Weight | 418.33 g/mol | [6] |

| Excitation Maximum (Ex) | ~505 nm | [6] |

| Emission Maximum (Em) | ~511 nm | [5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO | [3][6] |

| Biological Resemblance | Approximates a 16- to 18-carbon fatty acid | [1][16] |

Experimental Protocols

Protocol 1: Live-Cell Staining of Lipid Droplets with BODIPY™ FL C12

This protocol describes the staining of lipid droplets in live cultured cells for fluorescence microscopy.

A. Materials

-

BODIPY™ FL C12 stock solution (e.g., 2.5 mM in DMSO)[1]

-

Cultured cells on coverslips or in imaging dishes

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[]

-

Fatty acid-free Bovine Serum Albumin (BSA) (optional, for complexing the probe)[1]

B. Reagent Preparation

-

Probe-BSA Complex (Optional but Recommended):

-

Working Solution (without BSA):

-

Dilute the BODIPY™ FL C12 stock solution directly in serum-free medium or PBS to a final working concentration of 0.5–5 µM.[3][] The optimal concentration should be determined empirically for each cell type.

-

C. Staining Procedure

-

Grow cells to a confluence of 70-80% on a suitable imaging vessel.[]

-

Remove the culture medium and gently wash the cells once with warm PBS or HBSS.[][]

-

Add the prepared BODIPY™ FL C12 working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[][]

-

Remove the staining solution and wash the cells 2-3 times with warm PBS or complete medium to remove unbound probe.[4][]

-

Add fresh culture medium or an appropriate imaging buffer to the cells.

-

Proceed immediately to imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets.

Protocol 2: Staining of Fixed Cells with BODIPY™ FL C12

This protocol is for staining lipid droplets in cells that have been chemically fixed.

A. Materials

-

BODIPY™ FL C12 working solution (0.5–5 µM in PBS)[]

-

Cells grown on coverslips

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Antifade mounting medium

B. Procedure

-

Wash cells grown on coverslips twice with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[]

-

Wash the cells three times with PBS to remove the fixative.[]

-

Add the BODIPY™ FL C12 working solution and incubate for 20-60 minutes at room temperature in the dark.[]

-

Wash the cells 2-3 times with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Image using a fluorescence or confocal microscope.

Mandatory Visualizations

Signaling Pathway: Fatty Acid Uptake and Esterification

Caption: Cellular uptake and metabolism of a fluorescent fatty acid analog.

Experimental Workflow: Live-Cell Imaging

Caption: Workflow for staining and imaging lipid droplets in live cells.

References

- 1. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) 1 mg [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. glpbio.com [glpbio.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thermofisher.com [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]

- 16. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isotopic Labeling of Nicodicosapent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isotopic labeling of Nicodicosapent, a novel conjugate of eicosapentaenoic acid (EPA) and nicotinic acid. This compound acts as an inhibitor of the sterol regulatory element-binding protein (SREBP) and is designed for intracellular cleavage by fatty acid amide hydrolase (FAAH) to deliver its bioactive components. The following protocols for labeling with deuterium (²H), carbon-13 (¹³C), and tritium (³H) will enable researchers to conduct in-depth studies on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and target engagement.

Overview of this compound and Labeling Strategies

This compound is a chemical entity where eicosapentaenoic acid is covalently linked to nicotinic acid via a diamide linker. This structure allows for targeted delivery and subsequent release of the two active molecules.

Isotopic labeling can be strategically applied to either the EPA moiety, the nicotinic acid moiety, or the linker region. The choice of isotope and labeling position will depend on the specific research question.

-

Deuterium (²H) Labeling: Ideal for metabolic stability studies and as a non-radioactive tracer for mass spectrometry-based quantification.

-

Carbon-13 (¹³C) Labeling: Useful for metabolic flux analysis and as a stable isotope tracer for NMR and mass spectrometry.

-

Tritium (³H) Labeling: A radioactive isotope that offers high sensitivity for quantitative autoradiography, receptor binding assays, and metabolic studies.[1][2]

Signaling Pathways of this compound's Bioactive Components

Upon intracellular cleavage by FAAH, this compound releases EPA and nicotinic acid, which then engage with their respective signaling pathways.

Caption: Intracellular activation and signaling of this compound.

Experimental Protocols for Isotopic Labeling

Deuterium (²H) Labeling of the EPA Moiety

This protocol describes the deuteration of the EPA portion of this compound, which can be useful for creating an internal standard for quantitative mass spectrometry.

Table 1: Quantitative Parameters for Deuterium Labeling

| Parameter | Value | Reference |

| Deuterium Source | D₂O | [3] |

| Catalyst | Iridium-based catalysts | [4] |

| Typical Deuterium Incorporation | >90% | [3][5] |

| Analytical Method | Mass Spectrometry, NMR Spectroscopy | [6][7] |

Protocol:

-

Synthesis of Deuterated EPA Precursor:

-

Start with a commercially available, partially unsaturated fatty acid precursor with a terminal alkyne.

-

Perform a catalytic reduction using deuterium gas (D₂) in the presence of a Lindlar catalyst to introduce deuterium atoms across the double bonds.

-

Alternatively, utilize iridium-catalyzed hydrogen isotope exchange (HIE) with D₂O as the deuterium source for direct C-H deuteration.[4]

-

-

Purification of Deuterated EPA:

-

Purify the deuterated EPA using flash column chromatography on silica gel.

-

-

Conjugation to Nicotinic Acid Linker:

-

Activate the carboxylic acid of the deuterated EPA using a coupling agent such as EDC/HOBT.

-

React the activated deuterated EPA with the pre-synthesized nicotinic acid-diamide linker to form deuterated this compound.

-

-

Purification of Labeled this compound:

-

Purify the final product by HPLC.

-

-

Analysis of Deuterium Incorporation:

Carbon-13 (¹³C) Labeling of the Nicotinic Acid Moiety

This protocol outlines the incorporation of ¹³C into the carboxylic acid group of the nicotinic acid moiety.

Table 2: Quantitative Parameters for Carbon-13 Labeling

| Parameter | Value | Reference |

| ¹³C Source | ¹³CO₂ or K¹³CN | [8] |

| Labeling Method | Grignard reaction or cyanation followed by hydrolysis | [8] |

| Typical ¹³C Enrichment | >95% | [9] |

| Analytical Method | Mass Spectrometry, ¹³C NMR Spectroscopy | [9][10] |

Protocol:

-

Synthesis of ¹³C-labeled Nicotinic Acid:

-

Prepare the Grignard reagent from 3-bromopyridine.

-

React the Grignard reagent with ¹³C-labeled carbon dioxide (¹³CO₂) to introduce the ¹³C-label at the carboxylic acid position.

-

Alternatively, introduce a ¹³C-labeled nitrile group (using K¹³CN) followed by hydrolysis to the carboxylic acid.[11]

-

-

Purification of ¹³C-Nicotinic Acid:

-

Purify the labeled nicotinic acid by recrystallization or column chromatography.

-

-

Synthesis of ¹³C-Nicotinic Acid-Diamide Linker:

-

React the ¹³C-nicotinic acid with the diamine linker to form the labeled linker.

-

-

Conjugation to EPA:

-

Couple the ¹³C-labeled nicotinic acid linker with EPA using standard peptide coupling chemistry.

-

-

Purification and Analysis:

Tritium (³H) Labeling of this compound

This protocol describes the introduction of tritium into this compound for high-sensitivity detection.

Table 3: Quantitative Parameters for Tritium Labeling

| Parameter | Value | Reference |

| Tritium Source | Tritium gas (³H₂) or tritiated water (³H₂O) | [13][14] |

| Labeling Method | Catalytic reduction or hydrogen isotope exchange | [13] |

| Specific Activity | Up to 28.8 Ci/mmol per tritium atom | [1][15] |

| Analytical Method | Liquid Scintillation Counting, Radio-HPLC | [16] |

Protocol:

-

Precursor Synthesis:

-

Synthesize a precursor of this compound containing a site for tritiation, such as a double bond or a halogenated aromatic ring. For example, use a di- or tri-bromo-nicotinic acid derivative.

-

-

Catalytic Tritiation:

-

Perform catalytic reduction of a double bond with tritium gas (³H₂) in the presence of a palladium or platinum catalyst.

-

Alternatively, for an aromatic precursor, perform catalytic halogen-tritium exchange using ³H₂ gas and a suitable catalyst.

-

-

Purification of Tritiated this compound:

-

Purify the crude tritiated product using preparative HPLC with radioactivity detection.

-

-

Determination of Specific Activity:

-

Measure the radioactivity of a known amount of the purified compound using liquid scintillation counting to determine the specific activity (e.g., in Ci/mmol).[16]

-

-

Radiochemical Purity Analysis:

-

Assess the radiochemical purity by analytical radio-HPLC.

-

Experimental Workflow for In Vivo Studies

The following workflow outlines a typical preclinical pharmacokinetic study using isotopically labeled this compound.[17][18][19][20][21]

Caption: Preclinical pharmacokinetic workflow for labeled this compound.

Protocol for a Pharmacokinetic Study:

-

Dosing: Administer a single dose of the isotopically labeled this compound to the animal model (e.g., rats) via the desired route (e.g., oral gavage).[17]

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor.

-

For metabolism and excretion studies, house animals in metabolic cages to collect urine and feces.[18]

-

At the end of the study, collect various tissues (e.g., liver, brain, adipose tissue).

-

-

Sample Processing:

-

Separate plasma from blood by centrifugation.

-

Homogenize tissue samples.

-

Extract the labeled compound and its potential metabolites from plasma, urine, feces, and tissue homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

-

-

Analysis:

-

Data Interpretation:

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.

-

Determine the extent of absorption, metabolism, and excretion.

-

Quantify the distribution of the compound and its metabolites in different tissues.

-

Application in FAAH Inhibition Assays

Isotopically labeled this compound can be used to study its interaction with its target enzyme, FAAH.

Table 4: Parameters for FAAH Inhibition Assay

| Parameter | Value | Reference |

| Enzyme Source | Recombinant human FAAH or tissue homogenates (e.g., liver, brain) | [24][25] |

| Substrate | Labeled this compound | |

| Assay Method | Measurement of labeled product formation (EPA or nicotinic acid moiety) over time | [26][27][28] |

| Detection | LC-MS/MS or radioactivity measurement |

Protocol:

-

Incubation: Incubate the isotopically labeled this compound with a source of FAAH (e.g., liver microsomes or recombinant FAAH) in a suitable buffer.

-

Time Course: Stop the reaction at various time points by adding an organic solvent (e.g., acetonitrile) to precipitate the protein.

-

Analysis:

-

Separate the substrate (labeled this compound) from the cleavage products (labeled EPA or nicotinic acid derivative) using LC-MS/MS or radio-HPLC.

-

Quantify the amount of product formed at each time point.

-

-

Data Analysis:

-

Determine the rate of hydrolysis of this compound by FAAH.

-

This assay can be adapted to screen for inhibitors of FAAH by measuring the reduction in the rate of labeled product formation in the presence of a test compound.[28]

-

By utilizing these detailed protocols and application notes, researchers can effectively employ isotopically labeled this compound to gain a comprehensive understanding of its pharmacological properties, paving the way for its further development as a therapeutic agent.

References

- 1. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development and Application of Tritium-Labeled Compounds in Biomedical Research [mdpi.com]

- 3. Regiodivergent Deuteration of Pyridine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Quantitating the statistical distribution of deuterium incorporation to extend the utility of H/D exchange MS data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tritium synthesis and labelling Clinisciences [clinisciences.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Determination of specific activity of tritium labelled compounds by gas-liquid radiochromatography and liquid radiochromatography [inis.iaea.org]

- 17. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

- 18. admescope.com [admescope.com]

- 19. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 20. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hypothetical Application of Nicodicosapent in Colorectal Cancer Organoid Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Organoids are three-dimensional (3D) cell cultures that mimic the microanatomy and physiology of an organ, providing a powerful in vitro model for studying development, disease, and drug response.[1][2][3][4] Patient-derived organoids (PDOs), in particular, have emerged as a valuable tool in precision medicine, allowing for the screening of therapeutic compounds on patient-specific tissues.[5][6] This document outlines a hypothetical application for a novel investigational compound, Nicodicosapent, in a colorectal cancer (CRC) organoid model.

Hypothetical Mechanism of Action: this compound is postulated to be a potent and selective inhibitor of the Wnt signaling pathway, a critical pathway often dysregulated in colorectal cancer. By targeting a key downstream effector of this pathway, this compound is hypothesized to suppress the proliferation and survival of CRC cells, leading to a reduction in tumor organoid growth.

Signaling Pathway

Caption: Hypothetical mechanism of this compound in the Wnt signaling pathway.

Experimental Protocols

Establishment and Culture of Colorectal Cancer Organoids

This protocol is adapted from established methods for patient-derived organoid culture.[7]

Materials:

-

Patient-derived colorectal cancer tissue

-

Advanced DMEM/F12

-

Penicillin-Streptomycin

-

GlutaMAX

-

HEPES

-

N-2 and B-27 supplements

-

N-acetylcysteine

-

Human EGF

-

Noggin

-

R-spondin1

-

SB202190

-

A83-01

-

Matrigel

-

Collagenase Type IV

-

Dispase

-

Fetal Bovine Serum (FBS)

Procedure:

-

Mince fresh tumor tissue into small pieces (~1-2 mm³).

-

Digest the tissue with Collagenase Type IV and Dispase in Advanced DMEM/F12 for 60 minutes at 37°C with gentle agitation.

-

Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the suspension at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in Matrigel on ice.

-

Plate 50 µL domes of the Matrigel-cell suspension into a pre-warmed 24-well plate.

-

Polymerize the Matrigel at 37°C for 15-20 minutes.

-

Overlay each dome with 500 µL of complete organoid growth medium.

-

Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.